

Technical Guide: GHS Hazard Classification of 2-Chloro-4'-fluorobenzophenone

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Compound of Interest

Compound Name: 2-Chloro-4'-fluorobenzophenone

Cat. No.: B167734

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals hazard classification for **2-Chloro-4'-fluorobenzophenone** (CAS No. 1806-23-1). Due to the limited availability of direct experimental data for this specific compound, its classification as "Suspected of causing genetic defects" (Germ cell mutagenicity, Category 2) is primarily based on read-across from structurally similar compounds and computational toxicology assessments (QSAR). This document outlines the available data, the principles of the read-across approach, and the standard experimental protocols for relevant genotoxicity assays.

GHS Hazard Classification

2-Chloro-4'-fluorobenzophenone is classified under the GHS framework as follows:

Hazard Class	Category	Pictogram	Signal Word	Hazard Statement
Germ cell mutagenicity	2	Warning	H341: Suspected of causing genetic defects[1][2]	

Precautionary Statements:

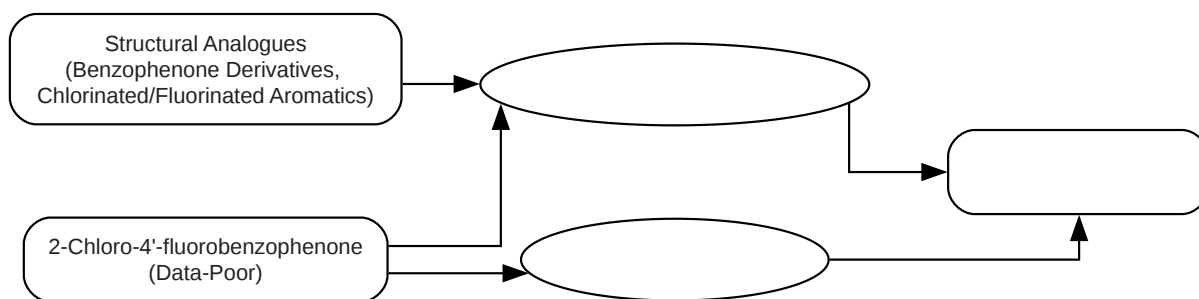
Code	Precautionary Statement
P201	Obtain special instructions before use. [1]
P202	Do not handle until all safety precautions have been read and understood. [1]
P280	Wear protective gloves/protective clothing/eye protection/face protection. [1]
P308 + P313	IF exposed or concerned: Get medical advice/attention. [1]
P405	Store locked up. [1]
P501	Dispose of contents/container to an approved waste disposal plant. [1]

Basis of Classification: Read-Across and QSAR

Direct experimental genotoxicity data for **2-Chloro-4'-fluorobenzophenone** is not extensively available in the public domain. The classification is therefore predominantly derived from:

- **Read-Across:** This is a toxicological assessment method that predicts the properties of a substance by using data from structurally similar chemicals. The underlying assumption is that similar structures will have similar physicochemical and toxicological properties. For **2-Chloro-4'-fluorobenzophenone**, data from other benzophenone derivatives, chlorobenzophenones, and fluorinated aromatic compounds are considered. A "Read-across analysis of 2-chloro-4-fluorobenzophenone for predicting Ames endpoint" has been noted in scientific literature, indicating this approach is being used for this chemical.
- **Quantitative Structure-Activity Relationship (QSAR):** These are computational models that predict the biological activity of a chemical based on its molecular structure. Genotoxicity is a common endpoint for QSAR modeling.

The following diagram illustrates the logical workflow for the hazard classification of **2-Chloro-4'-fluorobenzophenone** based on these principles.



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GHS Classification Workflow

Data from Structural Analogues

The genotoxicity of several benzophenone derivatives has been investigated, providing the basis for the read-across assessment of **2-Chloro-4'-fluorobenzophenone**.

Compound	Assay	Results
Benzophenone-type UV filters	SOS/umuC assay	Weak genotoxic activity in the presence of metabolic activation.
Benzophenone-3	Luminescent umu-test	Positive results.
2-Chloronitrobenzene & 4-Chloronitrobenzene	Salmonella typhimurium (Ames test)	Mutagenic with S9 activation.
2-Chloronitrobenzene & 4-Chloronitrobenzene	Chinese Hamster Ovary (CHO) cells	Induced sister chromatid exchanges and chromosomal aberrations.
3,3'-Dihalogenated benzidines	Salmonella typhimurium (Ames test)	Direct-acting mutagens.

Standard Experimental Protocols for Genotoxicity Assays

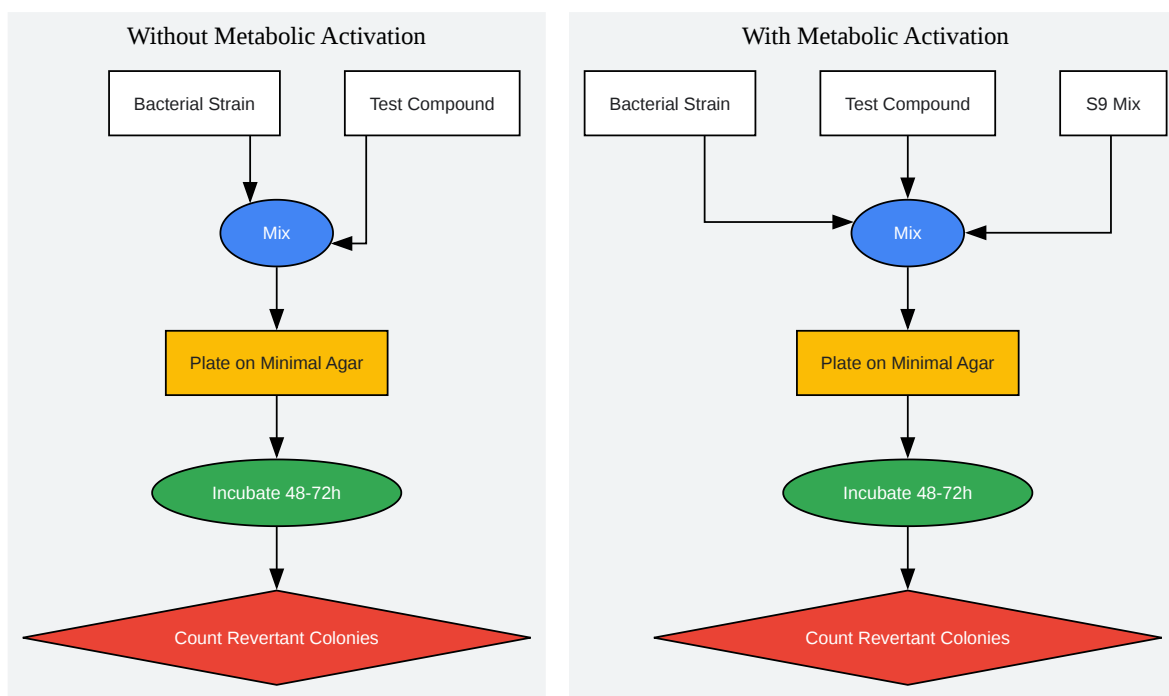
While specific experimental reports for **2-Chloro-4'-fluorobenzophenone** are not publicly available, the following are detailed methodologies for the key in vitro assays typically used to assess mutagenicity and clastogenicity.

Bacterial Reverse Mutation Assay (Ames Test) - OECD TG 471

This test evaluates the potential of a substance to induce gene mutations.

Methodology:

- **Test Strains:** Histidine-dependent strains of *Salmonella typhimurium* (e.g., TA98, TA100, TA1535, TA1537) and a tryptophan-dependent strain of *Escherichia coli* (e.g., WP2 uvrA) are used.
- **Metabolic Activation:** The assay is conducted with and without a mammalian metabolic activation system (S9 fraction from rat liver) to mimic metabolic processes in mammals.
- **Procedure:**
 - The test substance, bacterial culture, and (if required) S9 mix are combined.
 - This mixture is incorporated into a top agar and poured onto a minimal agar plate.
 - The plates are incubated for 48-72 hours at 37°C.
- **Endpoint:** The number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) is counted. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertants compared to the negative control.



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Ames Test Experimental Workflow

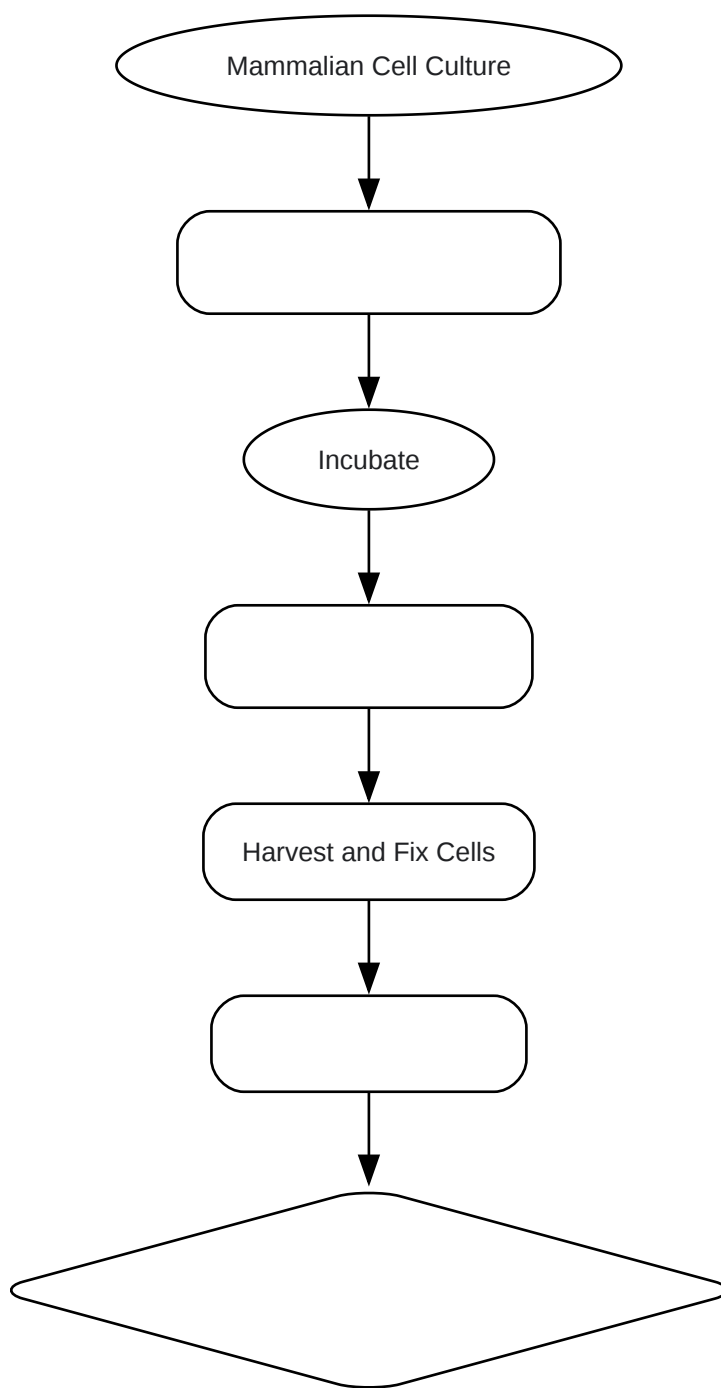
In Vitro Mammalian Chromosomal Aberration Test - OECD TG 473

This assay identifies substances that cause structural damage to chromosomes in cultured mammalian cells.

Methodology:

- Cell Lines: Primary human peripheral blood lymphocytes or established cell lines like Chinese Hamster Ovary (CHO) cells are used.

- Metabolic Activation: The test is performed with and without an S9 mix.
- Procedure:
 - Cell cultures are treated with the test substance at various concentrations for a short period (e.g., 3-6 hours) with and without S9, and for a longer period (e.g., 24 hours) without S9.
 - After treatment, cells are washed and incubated in fresh medium.
 - A spindle inhibitor (e.g., colcemid) is added to arrest cells in metaphase.
 - Cells are harvested, treated with a hypotonic solution, fixed, and stained.
- Endpoint: Metaphase cells are analyzed microscopically for chromosomal aberrations (e.g., breaks, gaps, exchanges). A significant, dose-dependent increase in the percentage of cells with aberrations indicates a positive result.



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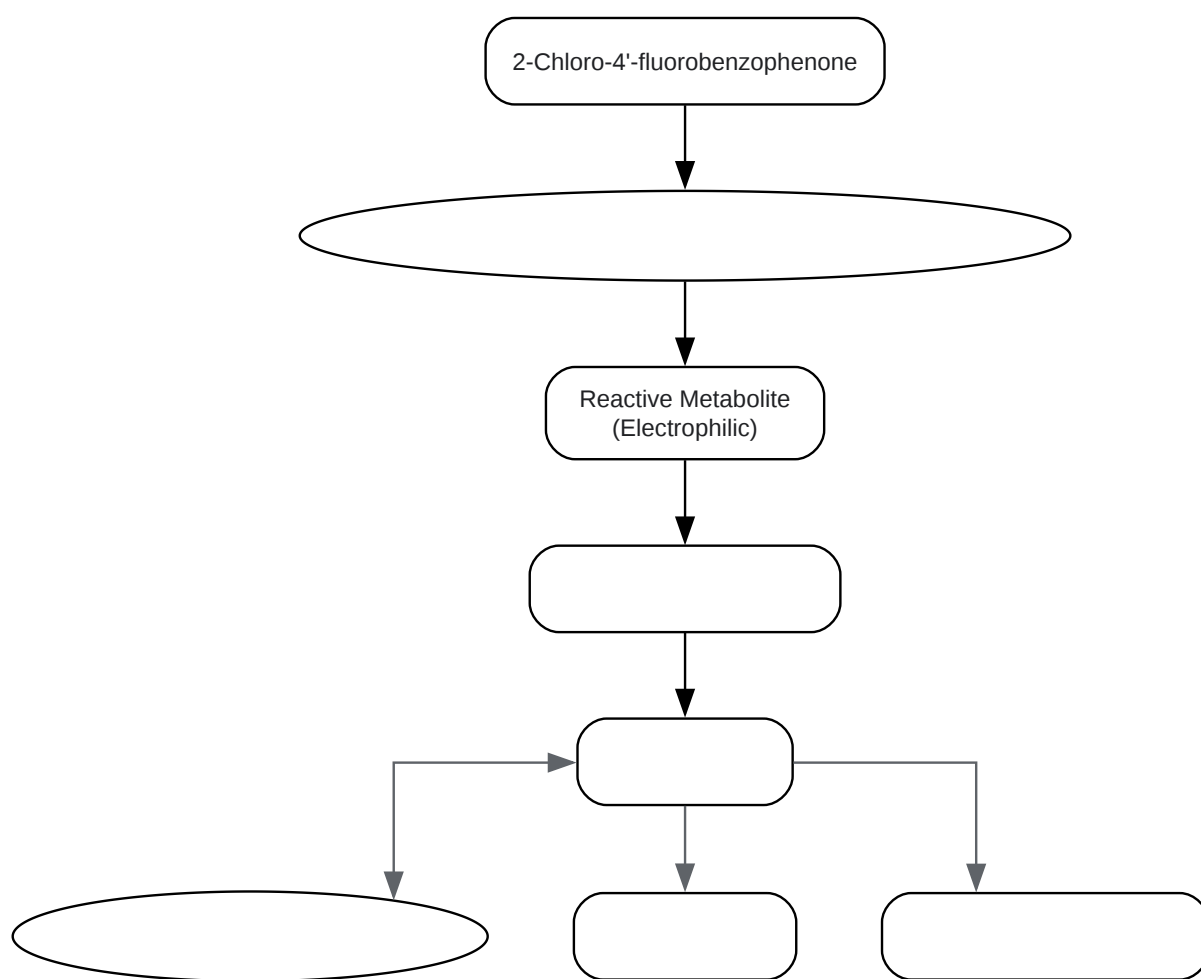
Chromosomal Aberration Test Workflow

Signaling Pathways in Genotoxicity

The precise mechanisms by which **2-Chloro-4'-fluorobenzophenone** may exert genotoxic effects are not elucidated. However, many genotoxic compounds or their metabolites are

electrophilic and can directly interact with DNA, forming adducts. This can lead to DNA damage, which, if not repaired, can result in mutations or chromosomal aberrations during DNA replication.

The following diagram provides a generalized signaling pathway for a chemical inducing genotoxicity.



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Generalized Genotoxicity Pathway

Conclusion

The GHS classification of **2-Chloro-4'-fluorobenzophenone** as a suspected human mutagen (Germ cell mutagenicity, Category 2) is a precautionary measure based on the available data for structurally related compounds and computational predictions. Researchers, scientists, and drug development professionals should handle this compound with appropriate safety precautions as outlined in the precautionary statements. Further experimental testing would be necessary to definitively characterize the genotoxic potential of this specific chemical.

Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for a formal safety data sheet (SDS) or a comprehensive risk assessment. Always refer to the most current SDS for detailed safety and handling information.

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References

- 1. Photolytic fate and genotoxicity of benzophenone-derived compounds and their photodegradation mixtures in the aqueous environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cir-safety.org [cir-safety.org]
- To cite this document: BenchChem. [Technical Guide: GHS Hazard Classification of 2-Chloro-4'-fluorobenzophenone]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b167734#2-chloro-4-fluorobenzophenone-ghs-hazard-classification]

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